Ethyl 7-oxo-7-phenylheptanoate

Beschreibung

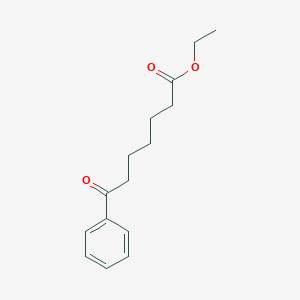

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 7-oxo-7-phenylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMINFMRYRQRRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455501 | |

| Record name | ETHYL 7-OXO-7-PHENYLHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112665-41-5 | |

| Record name | ETHYL 7-OXO-7-PHENYLHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Ethyl 7-oxo-7-phenylheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-oxo-7-phenylheptanoate, also known as ethyl 6-benzoylhexanoate, is a keto-ester of significant interest in organic synthesis. Its bifunctional nature, incorporating both a ketone and an ester, makes it a valuable intermediate for the synthesis of more complex molecules. Notably, it serves as a key precursor in the production of Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data presentation.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. While experimental spectroscopic data for this specific molecule is not widely published, expected values based on its structure and data from analogous compounds are provided for characterization purposes.

| Property | Value | Reference |

| CAS Number | 112665-41-5 | [1] |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder or oil | [3] |

| Boiling Point | 353.736 °C at 760 mmHg | [1] |

| Density | 1.035 g/cm³ | [1] |

| Flash Point | 153.394 °C | [1] |

| Solubility | Soluble in most organic solvents | |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 4.12 (q, 2H), 2.98 (t, 2H), 2.32 (t, 2H), 1.75-1.65 (m, 4H), 1.45-1.35 (m, 2H), 1.25 (t, 3H) | Based on[4] |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted: δ 200.0, 173.5, 136.9, 133.0, 128.6, 128.0, 60.4, 38.7, 34.1, 28.9, 24.7, 23.9, 14.2 | Based on[4] |

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving the Friedel-Crafts acylation of benzene to form the intermediate carboxylic acid, followed by Fischer esterification.

Step 1: Synthesis of 7-oxo-7-phenylheptanoic acid via Friedel-Crafts Acylation

This step involves the reaction of benzene with a suitable acylating agent, such as 6-(chloroformyl)hexanoic acid or pimelic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous benzene (acting as both reactant and solvent).

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add a solution of 6-(chloroformyl)hexanoic acid (1.0 equivalent) in anhydrous benzene dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-oxo-7-phenylheptanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Caption: Workflow for the synthesis of 7-oxo-7-phenylheptanoic acid.

Step 2: Synthesis of this compound via Fischer Esterification

The carboxylic acid intermediate is then esterified using ethanol in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-oxo-7-phenylheptanoic acid (1.0 equivalent) in an excess of absolute ethanol.

-

Addition of Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 3-5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate.

-

Neutralization and Washing: Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the esterification to this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the ethyl ester protons (a quartet and a triplet), and the methylene protons of the heptanoate chain. The ¹³C NMR spectrum should display distinct peaks for the ketone and ester carbonyl carbons, the aromatic carbons, and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ketone (around 1685 cm⁻¹) and the ester (around 1730 cm⁻¹), as well as C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

References

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 7-oxo-7-phenylheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 7-oxo-7-phenylheptanoate (CAS No. 112665-41-5), a key intermediate in the synthesis of various pharmaceutical compounds, notably Seratrodast. This document collates available physical and chemical data, outlines a probable synthetic route via Friedel-Crafts acylation with a detailed experimental protocol, and presents predicted spectral data to aid in the characterization of this compound. All quantitative data are summarized in structured tables, and a logical workflow for its synthesis is provided as a Graphviz diagram. This guide is intended to serve as a valuable resource for professionals in organic synthesis and drug development.

Introduction

This compound, also known as ethyl 6-benzoylhexanoate, is a keto-ester of significant interest in the pharmaceutical industry. Its bifunctional nature, possessing both a ketone and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules. A primary application of this compound is its role as a crucial intermediate in the production of Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma[1]. Understanding the physicochemical properties and synthetic route of this compound is therefore essential for process optimization and the development of new synthetic methodologies.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| CAS Number | 112665-41-5 | [1] |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 58-62 °C | |

| Boiling Point | 353.7 °C at 760 mmHg | [1] |

| Density | 1.035 g/cm³ | [1] |

| Flash Point | 153.4 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetone); slightly soluble in water. | |

| Assay | ≥98.0% | [1] |

Synthesis of this compound

A plausible and widely utilized method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In the case of this compound, this would involve the reaction of benzene with a suitable acylating agent, such as 7-chloro-7-oxoheptanoic acid ethyl ester, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The following is a generalized experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol is based on established procedures for similar reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Benzene

-

7-chloro-7-oxoheptanoic acid ethyl ester (ethyl adipoyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 7-chloro-7-oxoheptanoic acid ethyl ester in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Following this, benzene is added dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically 2-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then slowly poured into a flask containing a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Predicted Spectroscopic Data

The following tables present the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the chemical structure and typical spectral values for the functional groups present.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 | Doublet | 2H | Aromatic (ortho) |

| 7.55 | Triplet | 1H | Aromatic (para) |

| 7.45 | Triplet | 2H | Aromatic (meta) |

| 4.12 | Quartet | 2H | -OCH₂CH₃ |

| 2.98 | Triplet | 2H | -COCH₂- |

| 2.32 | Triplet | 2H | -CH₂COO- |

| 1.75 - 1.65 | Multiplet | 4H | -COCH₂CH₂CH₂CH₂- |

| 1.45 - 1.35 | Multiplet | 2H | -COCH₂CH₂CH₂- |

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

| Chemical Shift (ppm) | Assignment |

| 200.0 | C=O (ketone) |

| 173.5 | C=O (ester) |

| 136.9 | Aromatic (ipso) |

| 133.0 | Aromatic (para) |

| 128.6 | Aromatic (meta) |

| 128.0 | Aromatic (ortho) |

| 60.4 | -OCH₂CH₃ |

| 38.5 | -COCH₂- |

| 34.1 | -CH₂COO- |

| 28.9 | Aliphatic CH₂ |

| 24.7 | Aliphatic CH₂ |

| 23.9 | Aliphatic CH₂ |

| 14.2 | -OCH₂CH₃ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Weak | C-H stretch (aromatic) |

| 2935, 2860 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1685 | Strong | C=O stretch (aryl ketone) |

| 1595, 1450 | Medium | C=C stretch (aromatic ring) |

| 1250, 1180 | Strong | C-O stretch (ester) |

| 750, 690 | Strong | C-H bend (monosubstituted benzene) |

| m/z | Relative Intensity | Assignment |

| 248 | Moderate | [M]⁺ |

| 203 | Moderate | [M - OCH₂CH₃]⁺ |

| 175 | Low | [M - C₄H₈COO]⁺ |

| 147 | Moderate | [M - C₆H₁₃O]⁺ |

| 120 | Strong | [C₆H₅COCH₃]⁺ |

| 105 | Very Strong | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Strong | [C₆H₅]⁺ (Phenyl cation) |

Conclusion

This compound is a valuable intermediate in organic and pharmaceutical chemistry. This guide has summarized its key physicochemical properties and provided a detailed, plausible synthetic protocol based on the Friedel-Crafts acylation. The inclusion of predicted spectral data serves as a useful reference for the characterization of this compound in a laboratory setting. Further experimental verification of the spectral data is encouraged to build upon the information presented in this guide.

References

Spectroscopic and Analytical Characterization of Ethyl 7-oxo-7-phenylheptanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 7-oxo-7-phenylheptanoate (CAS 112665-41-5). Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data based on the compound's chemical structure, alongside detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to support research and development activities where this compound is utilized, particularly in its role as a key intermediate in the synthesis of pharmaceuticals like Seratrodast.[1]

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Ethyl 6-benzoylhexanoate, 7-Oxo-7-phenylheptanoic acid ethyl ester[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that these are predicted values and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| H-a | 7.95 | d | 2H |

| H-b | 7.55 | t | 1H |

| H-c | 7.45 | t | 2H |

| H-d | 2.95 | t | 2H |

| H-e | 2.30 | t | 2H |

| H-f | 1.75 | p | 2H |

| H-g | 1.65 | p | 2H |

| H-h | 4.12 | q | 2H |

| H-i | 1.25 | t | 3H |

Structure for NMR assignment:

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| C=O (ketone) | 200.0 |

| C=O (ester) | 173.5 |

| C (aromatic, C-ipso) | 137.0 |

| CH (aromatic) | 133.0 |

| CH (aromatic) | 128.5 |

| CH (aromatic) | 128.0 |

| O-CH₂ | 60.5 |

| CH₂-C=O (ketone) | 38.5 |

| CH₂-C=O (ester) | 34.0 |

| CH₂ | 29.0 |

| CH₂ | 24.5 |

| CH₂ | 23.5 |

| CH₃ | 14.0 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | 1685 | Strong |

| C=O (Ester) | 1735 | Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C-O (Ester) | 1250-1100 | Strong |

| C=C (Aromatic) | 1600, 1450 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z (Predicted) | Interpretation |

| 248 | [M]⁺ (Molecular Ion) |

| 203 | [M - OCH₂CH₃]⁺ |

| 120 | [C₆H₅COCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 220 ppm

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 50-500

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Logical Relationships in Spectroscopic Data Interpretation

Caption: Logical flow from chemical structure to spectroscopic data interpretation.

References

The Elusive Bioactivity of Ethyl 7-oxo-7-phenylheptanoate Derivatives: A Landscape of Limited Exploration

For the attention of researchers, scientists, and drug development professionals, this technical overview addresses the current state of knowledge regarding the potential biological activity of Ethyl 7-oxo-7-phenylheptanoate derivatives. Despite the structural promise of this scaffold, a comprehensive review of the scientific literature and patent landscape reveals a significant scarcity of dedicated research into the synthesis and biological evaluation of a diverse range of its derivatives. The parent molecule, this compound, is primarily documented as a chemical intermediate, most notably in the synthesis of Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma.

Extrapolating Potential from Related Structures

The core structure of this compound combines a long-chain ketoester with a terminal phenyl group. By analogy with broader classes of compounds, we can infer potential biological activities that warrant investigation.

Potential Anti-inflammatory Activity

Long-chain phenyl-substituted ketones have demonstrated anti-inflammatory properties in preclinical studies. The presence of the phenyl ring and the keto group are often associated with interactions with inflammatory pathways. For instance, various phenyl styryl ketones have been investigated for their anti-inflammatory effects, which are thought to be mediated through the inhibition of inflammatory enzymes and signaling pathways.

Hypothesized Anti-inflammatory Workflow:

The following diagram illustrates a general workflow for screening compounds for anti-inflammatory activity, a process that could be applied to novel this compound derivatives.

Caption: A generalized workflow for screening and developing anti-inflammatory drug candidates.

Potential Anticancer Activity

The structural motif of an aryl ketone is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. The phenyl ring can be substituted with various functional groups to modulate activity and selectivity. Structure-activity relationship (SAR) studies of analogous compound series often reveal that the nature and position of substituents on the phenyl ring are critical for anticancer potency.

Hypothesized Signaling Pathway Inhibition:

Many anticancer agents function by inhibiting key signaling pathways that are dysregulated in cancer cells. The diagram below depicts a simplified, hypothetical signaling cascade that could be a target for novel anticancer compounds.

Caption: A simplified MAPK/ERK signaling pathway, a common target for anticancer therapies.

Potential Antimicrobial Activity

Long-chain fatty acid esters and their derivatives have been investigated for their antimicrobial properties. The lipophilic nature of the heptanoate chain could facilitate interaction with and disruption of microbial cell membranes. Modifications to the phenyl ring or the ester group could enhance the potency and spectrum of activity against various bacterial and fungal strains.

Methodological Considerations for Future Research

To systematically explore the biological potential of this compound derivatives, a structured research program would be necessary.

Synthesis of a Derivative Library

A library of derivatives should be synthesized to enable structure-activity relationship (SAR) studies. Key modifications could include:

-

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) to probe electronic and steric effects.

-

Modification of the Keto Group: Reduction to a hydroxyl group or conversion to an oxime or other ketone derivatives.

-

Variation of the Ester Group: Replacing the ethyl ester with other alkyl or aryl esters to alter lipophilicity and pharmacokinetic properties.

Biological Screening Protocols

A tiered screening approach would be efficient for evaluating the synthesized library.

-

Primary Screening: High-throughput in vitro assays to identify initial "hits" with activity in the desired therapeutic area (e.g., cell viability assays for anticancer activity, enzyme inhibition assays for anti-inflammatory activity, and minimum inhibitory concentration (MIC) assays for antimicrobial activity).

-

Secondary Screening: More detailed in vitro and cell-based assays to confirm activity, determine potency (e.g., IC50 values), and elucidate the mechanism of action.

-

In Vivo Studies: Testing of the most promising lead compounds in relevant animal models to assess efficacy and safety.

Conclusion and Future Directions

The field of this compound derivatives represents a largely untapped area for drug discovery. While direct evidence of the biological activity of a diverse range of these compounds is currently lacking, the constituent chemical motifs suggest a high potential for anti-inflammatory, anticancer, and antimicrobial activities.

Future research efforts should focus on the systematic synthesis of a diverse library of these derivatives and their subsequent evaluation through a robust biological screening cascade. Such studies are essential to unlock the therapeutic potential of this chemical scaffold and to generate the data necessary for the development of novel therapeutic agents. The information presented in this guide, though extrapolated, provides a rational starting point for these endeavors. Researchers are encouraged to explore this promising, yet underexplored, area of medicinal chemistry.

An In-depth Technical Guide to the Synthesis of Ethyl 6-Benzoyl-hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl 6-benzoyl-hexanoate, a keto-ester of interest in various chemical and pharmaceutical research domains. The document details two principal synthetic routes, outlining the necessary experimental protocols and providing quantitative data where available. The synthesis primarily involves two key chemical transformations: a Friedel-Crafts acylation to form the benzoyl moiety and a subsequent Fischer esterification to introduce the ethyl ester group.

Core Synthesis Pathways

Two plausible and effective pathways for the synthesis of ethyl 6-benzoyl-hexanoate are presented. Both routes commence with readily available starting materials and employ well-established organic reactions.

Pathway 1: Friedel-Crafts Acylation followed by Fischer Esterification

This classic two-step approach first involves the synthesis of the intermediate, 6-benzoylhexanoic acid (also known as 6-oxo-6-phenylhexanoic acid), via a Friedel-Crafts acylation of benzene. The resulting keto-acid is then esterified with ethanol to yield the final product.

Pathway 2: Direct Friedel-Crafts Acylation with an Ester-Functionalized Acyl Chloride

This more direct route involves the preparation of an acyl chloride already containing the ethyl ester functionality, namely ethyl 6-(chloroformyl)hexanoate. This reagent is then used to acylate benzene directly in a one-pot Friedel-Crafts reaction to produce ethyl 6-benzoyl-hexanoate.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies for the key reactions in the proposed synthesis pathways. The protocols are based on established chemical literature and analogous procedures.

Pathway 1: Experimental Protocols

Step 1: Synthesis of 6-Benzoylhexanoic Acid via Friedel-Crafts Acylation

This procedure is adapted from the synthesis of a structurally similar compound, 6-(2,4-Difluorophenyl)-6-oxohexanoic acid, and is a general method for the acylation of aromatic compounds.[1]

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzene | 78.11 | (to be used as solvent and reactant) | Excess |

| Adipic Anhydride | 128.11 | 12.81 g | 0.10 |

| Anhydrous Aluminum Chloride (AlCl3) | 133.34 | 26.67 g | 0.20 |

| Dichloromethane (CH2Cl2), anhydrous | - | 200 mL | - |

| 2M Hydrochloric Acid (HCl) | - | 150 mL | - |

| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (26.67 g, 0.20 mol) and anhydrous dichloromethane (100 mL).

-

Cool the stirred suspension to 0 °C in an ice-water bath.

-

In a separate beaker, dissolve adipic anhydride (12.81 g, 0.10 mol) in anhydrous dichloromethane (50 mL).

-

Add the adipic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl3 suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, add benzene (excess) to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0 °C in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 150 mL of cold 2M HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 6-benzoylhexanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 6-Benzoyl-hexanoate via Fischer Esterification

This is a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2]

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Benzoylhexanoic Acid | 206.24 | 10.31 g | 0.05 |

| Ethanol (absolute) | 46.07 | 100 mL | Excess |

| Concentrated Sulfuric Acid (H2SO4) | 98.08 | 1 mL | Catalytic |

| Saturated Sodium Bicarbonate Solution (NaHCO3) | - | 50 mL | - |

| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - |

| Diethyl Ether | - | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-benzoylhexanoic acid (10.31 g, 0.05 mol) in absolute ethanol (100 mL).

-

Carefully add concentrated sulfuric acid (1 mL) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst, followed by a wash with saturated brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl 6-benzoyl-hexanoate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Expected Yield (%) |

| Ethyl 6-benzoyl-hexanoate | C15H20O3 | 248.32 | 4248-25-3 | 80-90 |

Pathway 2: Experimental Protocol

Direct Synthesis of Ethyl 6-Benzoyl-hexanoate

This pathway first requires the synthesis of ethyl 6-(chloroformyl)hexanoate from the corresponding dicarboxylic acid monoester.

Step 1: Synthesis of Adipic Acid Monoethyl Ester

A method for synthesizing adipic acid monoethyl ester involves the reaction of adipic acid with ethanol in the presence of an acid catalyst and an organic solvent to facilitate the removal of water.[3]

Step 2: Synthesis of Ethyl 6-(chloroformyl)hexanoate

The adipic acid monoethyl ester is then converted to the acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂).

Step 3: Friedel-Crafts Acylation of Benzene with Ethyl 6-(chloroformyl)hexanoate

The resulting acyl chloride is then used to acylate benzene in a Friedel-Crafts reaction similar to the one described in Pathway 1.

Reaction:

The experimental setup and procedure would be analogous to the Friedel-Crafts acylation in Pathway 1, with ethyl 6-(chloroformyl)hexanoate used as the acylating agent instead of adipic anhydride.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the described synthesis pathways.

Caption: Overview of the two primary synthesis pathways for ethyl 6-benzoyl-hexanoate.

Experimental Workflow Diagram

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of ethyl 6-benzoyl-hexanoate via Pathway 1.

References

The Dawn of Aryl Keto-Esters: A Technical Chronicle of Discovery and Synthesis

For Immediate Release

A deep dive into the historical archives of organic chemistry reveals that the discovery of aryl keto-esters was not a singular event but rather an emergent outcome of foundational 19th-century research into condensation and acylation reactions. This whitepaper illuminates the seminal work of pioneers like Ludwig Claisen and Charles Friedel, providing a technical guide to the initial syntheses of this important class of organic compounds, complete with detailed experimental protocols from the original literature and a comparative analysis of early quantitative data.

Introduction: A New Functional Group Emerges

The latter half of the 19th century was a period of profound advancement in organic synthesis, characterized by the elucidation of fundamental reaction mechanisms that continue to be the bedrock of modern chemistry. It was within this fertile scientific landscape that aryl keto-esters, compounds featuring a ketone and an ester functionality separated by an aromatic ring, were first synthesized. While there is no single "discovery" paper for the aryl keto-ester functional group itself, its genesis is inextricably linked to the development of two cornerstone reactions: the Claisen condensation and the Friedel-Crafts acylation.

The Claisen Condensation: A Foundational Route to β-Keto Esters

In 1887, the German chemist Ludwig Claisen reported a base-induced condensation reaction between two esters to form a β-keto ester.[1] This reaction, now known as the Claisen condensation, proved to be a versatile method for carbon-carbon bond formation. One of the earliest examples that led to the formation of an aryl keto-ester was the reaction of an aromatic ester with an aliphatic ester. For instance, the condensation of ethyl benzoate with ethyl acetate, in the presence of a strong base like sodium ethoxide, yields ethyl benzoylacetate, a β-keto ester.

Experimental Protocol: Claisen Condensation of Ethyl Benzoate and Ethyl Acetate (adapted from historical accounts)

Materials:

-

Ethyl benzoate

-

Ethyl acetate

-

Sodium metal

-

Absolute ethanol

-

Dilute sulfuric acid

-

Ether

Procedure:

-

Sodium ethoxide is prepared by dissolving metallic sodium in absolute ethanol.

-

A mixture of ethyl benzoate and ethyl acetate is added to the sodium ethoxide solution.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is acidified with dilute sulfuric acid.

-

The product, ethyl benzoylacetate, is extracted with ether.

-

The ethereal solution is washed, dried, and the solvent is removed by distillation.

-

The crude product is purified by fractional distillation under reduced pressure.

The Friedel-Crafts Acylation: A Direct Path to Aryl Ketones and their Derivatives

In 1877, French chemist Charles Friedel and his American collaborator James Crafts discovered a method for the acylation and alkylation of aromatic compounds using an acyl or alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.[2] This reaction, a cornerstone of electrophilic aromatic substitution, provided a direct route to aryl ketones. The synthesis of aryl keto-esters via this method involves the acylation of an aromatic compound with an oxalyl chloride derivative. For example, the reaction of benzene with ethyl oxalyl chloride in the presence of aluminum chloride yields ethyl benzoylformate (also known as ethyl phenylglyoxylate).

Experimental Protocol: Friedel-Crafts Acylation of Benzene with Ethyl Oxalyl Chloride (adapted from historical accounts)

Materials:

-

Benzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride

-

Ice

-

Dilute hydrochloric acid

-

Ether

Procedure:

-

Anhydrous aluminum chloride is suspended in an excess of dry benzene and cooled in an ice bath.

-

Ethyl oxalyl chloride is added dropwise to the stirred suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The mixture is then poured onto crushed ice and acidified with dilute hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water and a dilute sodium bicarbonate solution, and then dried.

-

Benzene is removed by distillation.

-

The resulting crude ethyl benzoylformate is purified by vacuum distillation.

Early Quantitative Data and Physical Properties

The table below summarizes the quantitative data, including yields and physical properties, for some of the earliest synthesized aryl keto-esters as reported in the 19th and early 20th-century literature. It is important to note that the reported yields and physical constants from this era may vary from modern measurements due to differences in purity and analytical techniques.

| Compound Name | Year of Synthesis | Synthetic Method | Reported Yield (%) | Reported Boiling Point (°C) |

| Ethyl Benzoylformate | ca. 1877 | Friedel-Crafts Acylation | Not consistently reported | 138-139 °C at 18 mmHg[3] |

| Ethyl Benzoylacetate | ca. 1887 | Claisen Condensation | Not consistently reported | 265-270 °C (with decomposition) |

Characterization in the Modern Era

While 19th-century chemists relied on elemental analysis, boiling point, and melting point for characterization, modern spectroscopic techniques provide unambiguous structural confirmation.

Spectroscopic Data for Ethyl Benzoylformate:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.00-7.98 (m, 2H), 7.68-7.64 (m, 1H), 7.52-7.48 (m, 2H), 4.47 (q, J=7.1 Hz, 2H), 1.43 (t, J=7.1 Hz, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 186.5, 163.8, 134.8, 132.9, 130.1, 128.9, 62.8, 14.1.

-

IR (neat, cm⁻¹): 1730 (C=O, ester), 1685 (C=O, ketone), 1250 (C-O, ester).

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical synthetic routes to aryl keto-esters.

Caption: Claisen Condensation Workflow for Ethyl Benzoylacetate Synthesis.

Caption: Friedel-Crafts Acylation Workflow for Ethyl Benzoylformate Synthesis.

Conclusion: A Legacy of Innovation

The initial synthesis of aryl keto-esters was not a targeted discovery but a testament to the power of the fundamental reactions being developed in the late 19th century. The work of Claisen, and Friedel and Crafts, laid the essential groundwork for the synthesis of these valuable compounds, which continue to be important intermediates in modern organic synthesis, finding applications in pharmaceuticals, agrochemicals, and materials science. This historical and technical overview provides researchers and drug development professionals with a deeper understanding of the origins and foundational synthetic methodologies for this important class of molecules.

References

In-depth Technical Guide on the Theoretical Studies of Ethyl 7-oxo-7-phenylheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-oxo-7-phenylheptanoate is a significant intermediate in the synthesis of various pharmaceutical compounds, most notably Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma.[1] Despite its importance in medicinal chemistry, a comprehensive review of publicly available scientific literature reveals a notable absence of dedicated theoretical and computational studies on this specific molecule. This guide, therefore, aims to consolidate the known physicochemical properties of this compound and to outline potential theoretical research avenues that could provide deeper insights into its reactivity, conformational landscape, and spectroscopic characteristics. While direct computational data for the title compound is unavailable, this document will draw upon general principles of theoretical chemistry and spectroscopy of related ketones and esters to propose a framework for future studies.

Introduction to this compound

This compound, also known by synonyms such as ethyl 6-benzoyl-hexanoate, is an organic compound with the chemical formula C15H20O3.[1] It is recognized for its role as a key intermediate in multi-step synthetic pathways within the pharmaceutical industry.[1] The molecule features a phenyl ketone and an ethyl ester functional group, which are crucial to its reactivity and utility in synthesis.[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is foundational for any theoretical study, providing the basis for initial model building and validation of computational methods.

| Property | Value | Reference |

| Molecular Formula | C15H20O3 | [1] |

| Molecular Weight | 248.317 g/mol | [1] |

| CAS Number | 112665-41-5 | [1] |

| Density | 1.035 g/cm³ | [1] |

| Boiling Point | 353.736 °C at 760 mmHg | [1] |

| Flash Point | 153.394 °C | [1] |

Proposed Theoretical and Computational Studies

Given the lack of specific theoretical studies on this compound, this section outlines a proposed workflow for a comprehensive computational analysis. This workflow is based on standard, widely-accepted methodologies in computational chemistry.

Computational Workflow

A logical workflow for the theoretical investigation of this compound is depicted below. This would involve initial conformational analysis, followed by geometry optimization and subsequent calculation of various molecular properties.

Caption: Proposed computational workflow for theoretical studies on this compound.

Experimental Protocols for Computational Studies

3.2.1. Conformational Analysis: A thorough conformational search could be initiated using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify low-energy conformers. This is crucial due to the flexibility of the heptanoate chain.

3.2.2. Quantum Mechanical Calculations: The lowest energy conformers identified would then be subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p) would be a suitable starting point for geometry optimization and frequency calculations.

3.2.3. Spectroscopic Prediction: Vibrational frequencies from the DFT calculations could be used to predict the infrared (IR) spectrum. The characteristic C=O stretching frequencies of the ketone and ester groups would be of particular interest. Nuclear Magnetic Resonance (NMR) chemical shifts could also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

Potential Signaling Pathways and Reactivity

While no specific signaling pathways involving this compound have been detailed in the literature, its role as a synthetic intermediate suggests its reactivity is of primary interest. Theoretical studies could elucidate reaction mechanisms, such as its synthesis or its conversion to Seratrodast. A potential area of investigation would be the relative reactivity of the ketone and ester carbonyl groups.

References

Navigating the Physicochemical Landscape of Ethyl 7-oxo-7-phenylheptanoate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-oxo-7-phenylheptanoate, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a physicochemical profile that is crucial for its effective handling, formulation, and application in drug development. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound in common laboratory solvents. In the absence of extensive publicly available quantitative data for this specific molecule, this document outlines standardized experimental protocols for determining its solubility and stability, offering a robust framework for researchers. Furthermore, it presents qualitative solubility information and general stability considerations based on its chemical structure and data from analogous compounds.

Introduction

This compound (CAS No: 112665-41-5) is a bifunctional organic molecule containing both a ketone and an ethyl ester functional group, attached to a heptanoate chain with a terminal phenyl group.[1] Its molecular structure dictates its polarity, potential for hydrogen bonding, and reactivity, which in turn govern its solubility and stability. Understanding these properties is paramount for optimizing reaction conditions, purification processes, and for the development of stable formulations.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C15H20O3 | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Density | 1.035 g/cm³ | [1] |

| Boiling Point | 353.736 °C at 760 mmHg | [1] |

| Flash Point | 153.394 °C | [1] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly accessible literature, its structural features provide a strong indication of its solubility characteristics. The presence of a polar ketone and ester group, combined with a largely nonpolar hydrocarbon chain and a phenyl ring, suggests it will be soluble in a range of organic solvents and sparingly soluble in water.

Qualitative Solubility:

Based on general chemical principles and available information for structurally related compounds, the expected solubility is as follows:

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | Slightly Soluble | The polar ester and ketone groups can engage in hydrogen bonding with water, but the large nonpolar hydrocarbon backbone and phenyl ring limit miscibility. |

| Methanol | 5.1 | Soluble | A polar protic solvent that can effectively solvate the polar functional groups. |

| Ethanol | 4.3 | Soluble | Similar to methanol, it is a polar protic solvent capable of solvating the molecule. |

| Acetone | 5.1 | Soluble | A polar aprotic solvent that can interact with the polar groups of the solute. |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble | A moderately polar solvent with an ester group that can favorably interact with the solute. |

| Dichloromethane (DCM) | 3.1 | Soluble | A nonpolar aprotic solvent that can solvate the nonpolar parts of the molecule effectively. |

| Tetrahydrofuran (THF) | 4.0 | Soluble | A polar aprotic ether that is a good general solvent for a wide range of organic compounds. |

| Hexane | 0.1 | Sparingly Soluble | A nonpolar solvent that will not effectively solvate the polar functional groups. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol such as the shake-flask method can be employed.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe and filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectrophotometry after creating a calibration curve.

-

Data Reporting: The solubility is reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Stability Profile

This compound is generally considered to have significant chemical stability, allowing it to be used in multi-step synthetic pathways.[1] However, like all esters, it is susceptible to degradation under certain conditions, primarily through hydrolysis.

Potential Degradation Pathways:

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can be hydrolyzed to 7-oxo-7-phenylheptanoic acid and ethanol.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will be hydrolyzed to the carboxylate salt of 7-oxo-7-phenylheptanoic acid and ethanol. This reaction is typically faster than acid-catalyzed hydrolysis.

-

Thermal Degradation: While it has a high boiling point, prolonged exposure to very high temperatures could lead to decomposition.[1]

-

Oxidation: The ketone group could be susceptible to oxidation, although it is generally stable under normal conditions.

Storage and Handling:

To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[1] Inert atmosphere storage (e.g., under nitrogen or argon) can be considered for long-term storage to prevent potential oxidative degradation.

Experimental Protocol for Stability Assessment

A forced degradation study is a common approach to evaluate the stability of a compound under various stress conditions.

Methodology: Forced Degradation Study

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions in parallel:

-

Acidic: Addition of a strong acid (e.g., 0.1 M HCl) and incubation at a controlled temperature (e.g., 60 °C).

-

Basic: Addition of a strong base (e.g., 0.1 M NaOH) and incubation at a controlled temperature.

-

Oxidative: Addition of an oxidizing agent (e.g., 3% H₂O₂) and incubation.

-

Thermal: Incubation of the solution at an elevated temperature (e.g., 80 °C).

-

Photolytic: Exposure of the solution to UV light.

-

-

Time Points: Samples are withdrawn from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector. This allows for the separation and quantification of the parent compound and any degradation products.

-

Data Evaluation: The percentage of the remaining parent compound is plotted against time to determine the degradation rate. The chromatograms are also inspected for the appearance of new peaks, which represent degradation products.

Caption: General workflow for a forced degradation study.

Conclusion

While specific quantitative data for the solubility and stability of this compound remains to be extensively published, its chemical structure provides a solid foundation for predicting its behavior. It is anticipated to be soluble in a range of common organic solvents and relatively stable under neutral conditions. For researchers and drug development professionals, the application of standardized experimental protocols, such as the shake-flask method for solubility and forced degradation studies for stability, is essential for generating the precise data required for process optimization and formulation development. This guide provides the necessary framework to embark on such investigations, ensuring a more thorough understanding and effective utilization of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Differential Reactivity of Carbonyl Groups in Ethyl 7-oxo-7-phenylheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-oxo-7-phenylheptanoate is a bifunctional molecule of significant interest, particularly as a key intermediate in the synthesis of pharmaceuticals like Seratrodast, a thromboxane A2 receptor antagonist.[1] The synthetic utility of this γ-keto ester is predicated on the differential reactivity of its two carbonyl functionalities: the ketone and the ester. This technical guide provides a comprehensive analysis of the electronic and steric factors governing this reactivity, supported by quantitative data, detailed experimental protocols for selective transformations, and logical diagrams to elucidate reaction pathways.

Core Principles of Reactivity: Ketone vs. Ester

The ketone carbonyl group in this compound is inherently more reactive towards nucleophiles than the ester carbonyl group. This phenomenon arises from a combination of electronic and steric effects.

Electronic Effects: The carbonyl carbon of a ketone is more electrophilic than that of an ester. This is because the lone pair of electrons on the oxygen atom adjacent to the ester carbonyl can be delocalized through resonance, which reduces the partial positive charge on the carbonyl carbon. Ketones lack this additional resonance stabilization, rendering their carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.

Steric Effects: While steric hindrance can be a factor, in the case of this compound, the long aliphatic chain minimizes significant steric shielding of either carbonyl group. Thus, electronic effects are the predominant drivers of the observed differential reactivity.

Quantitative Reactivity Data

The difference in reactivity can be quantified by comparing the activation energies for nucleophilic attack on ketones and esters. For instance, in the reduction by sodium borohydride (NaBH4) in methanol, the energy barrier for the reduction of a ketone is significantly lower than that for an ester.

| Reaction | Carbonyl Type | Activation Energy (kcal/mol) | Reference |

| Reduction with NaBH4/MeOH | Ketone | ~25.9 | |

| Reduction with NaBH4/MeOH | Ester | ~51.0 |

Note: Data is for a representative β-keto ester system and illustrates the general principle.

Selective Transformations of this compound

The differential reactivity of the ketone and ester groups allows for the selective transformation of one group in the presence of the other.

Selective Reduction of the Ketone

The ketone can be selectively reduced to a secondary alcohol without affecting the ester group using mild reducing agents. Sodium borohydride (NaBH4) is a commonly employed reagent for this purpose.

Experimental Protocol: Selective Reduction of this compound with NaBH4

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Hydrogen gas evolution will be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product (ethyl 7-hydroxy-7-phenylheptanoate) by column chromatography on silica gel.

Reaction with Grignard Reagents

Grignard reagents, being strong nucleophiles and bases, will react with both the ketone and the ester. However, the ketone is significantly more reactive. With careful control of stoichiometry and temperature, some selectivity for the ketone can be achieved. It is important to note that Grignard reagents typically add to esters twice, forming a tertiary alcohol. Therefore, achieving mono-addition to the ketone without subsequent reaction with the ester can be challenging.

Experimental Protocol: Grignard Reaction with this compound

All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Preparation (if not commercially available): Prepare the Grignard reagent (e.g., methylmagnesium bromide) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Substrate Solution: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Reaction: Cool the substrate solution to a low temperature (e.g., -78 °C or 0 °C) and slowly add the Grignard reagent (1.0-1.2 eq) dropwise with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Work-up: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the product by column chromatography. The expected major product from the reaction at the ketone would be ethyl 7-hydroxy-7-methyl-7-phenylheptanoate.

Wittig Reaction

The Wittig reaction is a highly chemoselective method for converting aldehydes and ketones into alkenes. Esters are generally unreactive towards Wittig reagents. This allows for the selective olefination of the ketone group in this compound.

Experimental Protocol: Wittig Reaction on this compound

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF. Cool the suspension to 0 °C or below and add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to generate the ylide.

-

Reaction: To the resulting ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at the same low temperature.

-

Warming and Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Work-up: Extract the product with diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct can often be partially removed by filtration or precipitation from a nonpolar solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the resulting alkene (ethyl 7-phenyl-7-octenoate) by column chromatography.

Selective Hydrolysis of the Ester

The ester functionality can be selectively hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, leaving the ketone intact. Basic hydrolysis (saponification) is often preferred as it is generally irreversible.[2]

Experimental Protocol: Selective Hydrolysis of this compound

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of an alcohol (e.g., ethanol or methanol) and water.

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.1-1.5 eq).

-

Heating: Heat the mixture to reflux and monitor the reaction by TLC.

-

Acidification: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute strong acid (e.g., HCl or H2SO4) to a pH of ~2. This will protonate the carboxylate salt to form the carboxylic acid.

-

Extraction and Work-up: Extract the product (7-oxo-7-phenylheptanoic acid) with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows discussed.

Caption: Relative reactivity of ketone and ester groups towards nucleophiles.

Caption: Major selective reaction pathways for this compound.

Caption: A typical experimental workflow for the selective reduction of the ketone.

Conclusion

The well-defined difference in reactivity between the ketone and ester functionalities in this compound makes it a versatile building block in organic synthesis. By carefully selecting reagents and reaction conditions, chemists can selectively target either carbonyl group to achieve a desired chemical transformation. This chemoselectivity is fundamental to its application in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and similar keto-ester compounds.

References

Methodological & Application

Application Note and Protocol for the Synthesis of Ethyl 7-oxo-7-phenylheptanoate via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 7-oxo-7-phenylheptanoate, a valuable intermediate in pharmaceutical synthesis, through the Friedel-Crafts acylation of benzene with 6-(ethoxycarbonyl)hexanoyl chloride.[1]

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis for the formation of aryl ketones.[2][3][4] This reaction involves the acylation of an aromatic ring, in this case, benzene, with an acylating agent, such as an acyl chloride, in the presence of a Lewis acid catalyst.[5][6] The resulting product, this compound, is a key intermediate, notably in the synthesis of Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma.[1] The acylation reaction prevents the common issue of poly-substitution often observed in Friedel-Crafts alkylations because the ketone product is less reactive than the starting material.[5][7]

Reaction Principle

The synthesis proceeds via the formation of an acylium ion from the reaction of 6-(ethoxycarbonyl)hexanoyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This highly electrophilic acylium ion is then attacked by the electron-rich benzene ring, leading to the formation of a resonance-stabilized intermediate. Subsequent deprotonation of this intermediate re-establishes the aromaticity of the ring and yields the desired product, this compound. A stoichiometric amount of the Lewis acid is generally required as it complexes with the product ketone.[5][6]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mol) | Notes |

| Benzene | C₆H₆ | 78.11 | 100 mL | 1.12 | Reactant and solvent |

| 6-(ethoxycarbonyl)hexanoyl chloride | C₉H₁₅ClO₃ | 206.67 | 20.67 g | 0.10 | Limiting reagent |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.67 g | 0.11 | Lewis acid catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | Inert solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | - | For work-up |

| Crushed Ice | H₂O | 18.02 | 200 g | - | For work-up |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 2 x 100 mL | - | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | - | For washing |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 100 mL | - | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - | Drying agent |

Experimental Protocol

1. Reaction Setup:

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (14.67 g, 0.11 mol).

-

Add dichloromethane (100 mL) to the flask and cool the suspension to 0-5 °C in an ice bath.

2. Addition of Acylating Agent:

-

In a separate dry beaker, dissolve 6-(ethoxycarbonyl)hexanoyl chloride (20.67 g, 0.10 mol) in dichloromethane (50 mL).

-

Transfer this solution to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature between 0-5 °C.

3. Addition of Benzene:

-

Once the addition of the acyl chloride is complete, add benzene (100 mL, 1.12 mol) dropwise to the reaction mixture via the dropping funnel over 30 minutes, keeping the temperature below 10 °C.

4. Reaction:

-

After the addition of benzene, allow the reaction mixture to slowly warm to room temperature.

-

Stir the mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

5. Work-up:

-

Cool the reaction mixture back down to 0-5 °C in an ice bath.

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) to decompose the aluminum chloride complex.[8]

-

Transfer the resulting mixture to a separatory funnel.

6. Extraction and Purification:

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).[8]

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Benzene is a known carcinogen and should be handled with extreme care.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment.

-

6-(ethoxycarbonyl)hexanoyl chloride is corrosive and a lachrymator.

-

The work-up procedure involving the quenching of the reaction with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and with caution.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Key steps in the Friedel-Crafts acylation mechanism.

References

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. shout.education [shout.education]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Ethyl 7-oxo-7-phenylheptanoate in the Synthesis of Seratrodast

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of Ethyl 7-oxo-7-phenylheptanoate as a key intermediate in the synthesis of Seratrodast, a thromboxane A2 (TXA2) receptor antagonist used in the management of asthma.[1] This document outlines the synthetic pathway, experimental protocols, and the pharmacological context of Seratrodast's mechanism of action.

Introduction

This compound is a versatile organic compound recognized for its role as a crucial building block in the pharmaceutical industry.[2] Its chemical structure, featuring a phenyl ketone and an ethyl ester, allows for targeted modifications to construct more complex molecules. One of its most significant applications is in the multi-step synthesis of Seratrodast, a medication effective in alleviating asthma symptoms by inhibiting bronchoconstriction and inflammation.[1]

Physicochemical Properties of this compound

A thorough understanding of the intermediate's properties is essential for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 112665-41-5 | [2] |

| Molecular Formula | C15H20O3 | [2] |

| Molecular Weight | 248.317 g/mol | [2] |

| Boiling Point | 353.736°C at 760 mmHg | [2] |

| Density | 1.035 g/cm³ | [2] |

| Flash Point | 153.394°C | [2] |

| Assay | ≥98.0% | [2] |

Synthesis of Seratrodast from this compound

The synthesis of Seratrodast from this compound involves a two-step process: the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-benzoylhexanoic acid, followed by the reduction of the ketone to a secondary alcohol, and a subsequent condensation with trimethylhydroquinone. A Chinese patent outlines a high-yield synthetic route for these transformations.

Experimental Protocols

Step 1: Reduction of 6-benzoylhexanoic acid to 7-hydroxy-7-phenylheptanoic acid

This protocol describes the selective reduction of the ketone functionality in 6-benzoylhexanoic acid, the hydrolyzed form of this compound.

-

Materials:

-

6-benzoylhexanoic acid (100 g)

-

Methanol

-

Potassium borohydride (30 g)

-

Water (400 mL)

-

Ethyl acetate (550 mL)

-

Hydrochloric acid (for washing)

-

Anhydrous sodium sulfate (for drying)

-

-

Procedure:

-

Dissolve 100 g of 6-benzoylhexanoic acid in methanol and cool the solution to 0°C in an ice bath.

-

Add 30 g of potassium borohydride to the solution in batches, maintaining the temperature at 0°C.

-

After the addition is complete, continue to stir the reaction mixture for 30-90 minutes.

-

Remove the methanol under reduced pressure.

-

To the residue, add 400 mL of water and extract the aqueous layer with 550 mL of ethyl acetate.

-

Wash the organic extract with a dilute solution of hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate and then remove the solvent under reduced pressure to yield 7-hydroxy-7-phenylheptanoic acid.

-

Step 2: Synthesis of Seratrodast via Condensation

This protocol details the condensation of the synthesized 7-hydroxy-7-phenylheptanoic acid with trimethylhydroquinone.

-

Materials:

-

7-hydroxy-7-phenylheptanoic acid (102 g)

-

Trimethylhydroquinone (75 g)

-

Anhydrous Tetrahydrofuran (THF) (600 mL)

-

Boron trifluoride etherate solution (48%, 148 g)

-

Ferric chloride (FeCl3) aqueous solution (2 mol/L, 500 mL)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Activated carbon

-

Methanol (for recrystallization)

-

-

Procedure:

-

In a reaction vessel, combine 102 g of 7-hydroxy-7-phenylheptanoic acid, 75 g of trimethylhydroquinone, and 600 mL of anhydrous THF.

-

Heat the mixture to reflux with stirring.

-

Slowly add 148 g of 48% boron trifluoride etherate solution dropwise to the refluxing mixture.

-

After the addition, continue to reflux the reaction for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Add 500 mL of a 2 mol/L aqueous solution of ferric chloride and stir for 1 hour.

-

Remove the THF under reduced pressure.

-

Extract the residue twice with ethyl acetate.

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Decolorize the solution with activated carbon.

-

Concentrate the solution to obtain the crude Seratrodast.

-

Recrystallize the crude product from methanol to yield pure Seratrodast (148 g).

-

Quantitative Data

The following table summarizes the reported yields for the synthesis of Seratrodast.

| Reaction Step | Starting Material | Product | Reported Yield |

| Reduction | 6-benzoylhexanoic acid | 7-hydroxy-7-phenylheptanoic acid | 90-95% |

| Condensation & Oxidation | 7-hydroxy-7-phenylheptanoic acid | Seratrodast | 90-95% |

| Overall | Cycloheptanone (initial raw material) | Seratrodast | 58-78% |

Pharmacological Significance: Seratrodast and the Thromboxane A2 Signaling Pathway

Seratrodast functions as a selective antagonist of the thromboxane A2 (TXA2) receptor.[1] In asthmatic patients, elevated levels of TXA2 contribute to bronchoconstriction, inflammation, and airway hyperresponsiveness. By blocking the TXA2 receptor, Seratrodast mitigates these effects.

The binding of TXA2 to its G-protein coupled receptor (GPCR) on smooth muscle cells initiates a signaling cascade. This primarily involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), ultimately result in smooth muscle contraction and the release of inflammatory mediators. Seratrodast competitively inhibits the initial binding of TXA2 to its receptor, thereby blocking this entire downstream signaling pathway.

Caption: Mechanism of action of Seratrodast.

Experimental Workflow

The overall workflow for the synthesis of Seratrodast from its key intermediate is depicted below.

Caption: Synthetic workflow for Seratrodast.

References

Experimental procedure for the reduction of the ketone in Ethyl 7-oxo-7-phenylheptanoate

Application Note: Chemoselective Reduction of Ethyl 7-oxo-7-phenylheptanoate

Introduction